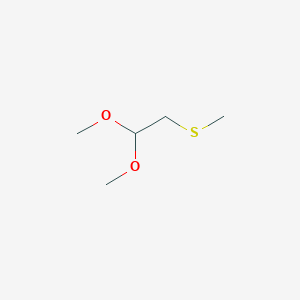

(Methylthio)acetaldehyde dimethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dimethoxy-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOAQLUDKIFSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348544 | |

| Record name | (Methylthio)acetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-15-4 | |

| Record name | 1,1-Dimethoxy-2-(methylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)acetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methylthio)acetaldehyde Dimethyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal for Advanced Research

Foreword: Unmasking the Potential of a Versatile Synthon

In the landscape of modern organic synthesis, the strategic use of protecting groups and bifunctional molecules is paramount to the elegant construction of complex molecular architectures. (Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, emerges as a noteworthy synthon in this context. Its structure uniquely combines a masked aldehyde in the form of a dimethyl acetal and a nucleophilic methylthio group. This duality makes it a valuable building block, particularly in the synthesis of sulfur-containing heterocycles, agrochemicals, and nuanced flavor and fragrance compounds.[1] This guide aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of its chemical properties, a reliable protocol for its synthesis, an exploration of its reactivity, and essential safety and handling information. The insights provided herein are curated to bridge the gap between theoretical knowledge and practical laboratory application, fostering innovation in chemical research.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a clear, colorless liquid with a characteristic thiol-like odor.[2] Its key properties are summarized in the table below, compiled from various reputable chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂S | [2] |

| Molecular Weight | 136.21 g/mol | [2] |

| CAS Number | 40015-15-4 | [2] |

| Appearance | Clear colorless liquid | [2] |

| Density | 1.022 g/mL at 25 °C | [3] |

| Boiling Point | 59-60 °C at 13 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.4528 | [3] |

| Flash Point | -19 °C (-2.2 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in various organic solvents | [2] |

| Purity (GC) | ≥95.0% | [3] |

Synthesis of this compound: A Proposed Protocol

Causality Behind Experimental Choices:

-

Reactants: Chloroacetaldehyde dimethyl acetal is an excellent electrophile, with the chlorine atom being a good leaving group. Sodium thiomethoxide is a potent nucleophile that will readily displace the chloride.

-

Solvent: A polar aprotic solvent like methanol is chosen to dissolve the sodium thiomethoxide and facilitate the SN2 reaction mechanism.

-

Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion without promoting side reactions.

-

Workup: An aqueous workup is necessary to remove the sodium chloride byproduct and any unreacted sodium thiomethoxide. The use of a saturated sodium bicarbonate solution helps to neutralize any acidic impurities. Dichloromethane is an effective solvent for extracting the desired product from the aqueous phase.

-

Purification: Distillation under reduced pressure is the preferred method for purifying the final product, given its relatively low boiling point.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme:

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Sodium thiomethoxide

-

Anhydrous methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium thiomethoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add chloroacetaldehyde dimethyl acetal (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |

| ¹H NMR | Conforms to the structure. Expected shifts: ~4.5 ppm (t, 1H, -CH(OCH₃)₂), ~3.3 ppm (s, 6H, -OCH₃), ~2.7 ppm (d, 2H, -S-CH₂-), ~2.1 ppm (s, 3H, -S-CH₃). | [3] |

| ¹³C NMR | Expected shifts: ~103 ppm (-CH(OCH₃)₂), ~54 ppm (-OCH₃), ~38 ppm (-S-CH₂-), ~15 ppm (-S-CH₃). | [2] |

| IR (Infrared) | Characteristic absorptions for C-O stretching (around 1100-1050 cm⁻¹), C-H stretching of alkanes (around 2950-2850 cm⁻¹), and C-S stretching (around 700-600 cm⁻¹). The absence of a strong carbonyl (C=O) peak around 1720 cm⁻¹ confirms the presence of the acetal. | [4][5] |

| Mass Spec (MS) | Molecular Ion (M⁺) peak at m/z = 136. | [2] |

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the acetal and the methylthio ether.

The Acetal as a Masked Aldehyde

The dimethyl acetal group serves as a robust protecting group for the acetaldehyde functionality. It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations at other parts of a molecule without affecting the aldehyde. The aldehyde can be readily deprotected under acidic conditions, typically using an aqueous acid solution, to reveal the reactive carbonyl group for subsequent reactions such as Wittig reactions, aldol condensations, or reductive aminations.

Deprotection Workflow:

Caption: Acetal deprotection to reveal the aldehyde.

The Methylthio Group and the Pummerer Rearrangement

While the methylthio group itself can act as a nucleophile or be involved in metal-catalyzed cross-coupling reactions, a more synthetically powerful transformation involves its corresponding sulfoxide. Oxidation of the sulfide to a sulfoxide sets the stage for the Pummerer rearrangement.[1][6] This reaction transforms an alkyl sulfoxide into an α-acyloxy-thioether in the presence of an acid anhydride, such as acetic anhydride. This rearrangement is a powerful tool for introducing functionality at the carbon alpha to the sulfur atom.

Conceptual Pummerer Rearrangement Workflow:

-

Oxidation: The sulfide is first oxidized to the corresponding sulfoxide using a suitable oxidizing agent (e.g., m-CPBA, H₂O₂).

-

Pummerer Reaction: The sulfoxide is then treated with an acid anhydride (e.g., acetic anhydride) to induce the rearrangement, forming an α-acyloxy thioether. This intermediate can then be hydrolyzed to an aldehyde or ketone.

Caption: Two-stage transformation via Pummerer rearrangement.

This two-step sequence effectively allows for the functionalization of the methylene group adjacent to the sulfur, opening up a wide range of synthetic possibilities for creating more complex molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is highly flammable (H225), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (P305 + P351 + P338).

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly sealed.

Conclusion and Future Outlook

This compound is a potent and versatile building block for organic synthesis. Its unique combination of a masked aldehyde and a modifiable sulfur moiety provides a rich platform for the construction of diverse and complex molecules. The ability to selectively unmask the aldehyde or to functionalize the carbon adjacent to the sulfur via the Pummerer rearrangement allows for a modular and strategic approach to synthesis. As the demand for novel pharmaceuticals, agrochemicals, and specialty materials continues to grow, the creative application of such bifunctional synthons will undoubtedly play a crucial role in advancing the frontiers of chemical innovation. It is our hope that this technical guide will serve as a valuable resource for researchers, empowering them to harness the full synthetic potential of this remarkable compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Materials Chemistry B - RSC Publishing. General method for cleavage of thioester moieties. Royal Society of Chemistry. [Link]

-

Wikipedia. Pummerer rearrangement. [Link]

-

Chem-Station Int. Ed. (2014). Pummerer Rearrangement. [Link]

-

Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. (2017). National Institutes of Health. [Link]

-

The Pummerer Reaction of Sulfinyl Compounds. (n.d.). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. [Link]

-

Organic Chemistry Frontiers. (2021). α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Royal Society of Chemistry. [Link]

-

SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [Link]

- Google Patents. (2016). Process for preparing chloroacetaldehyde acetals.

-

PrepChem.com. (n.d.). Preparation of chloroacetaldehyde diethyl acetal. [Link]

-

Aladdin. (n.d.). Specification Sheet for this compound. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

- Google Patents. (2020). Preparation method of chloroacetaldehyde dimethyl acetal.

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Parameters/Infrared_Spectroscopy_Absorption_Table]([Link]_ Absorption_Table)

-

University of Wisconsin-Platteville. (n.d.). IR Absorption Table. [Link]

-

Research Trends. (n.d.). A new approach to synthesis of the dimethyl dithioacetals of the arenecarbaldehydes. [Link]

-

Catalysis Science & Technology. (2020). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Royal Society of Chemistry. [Link]

-

KAISA GROUP INC. (n.d.). 1,1-Dimethoxy-2-(methylthio)ethane CAS NO.40015-15-4. [Link]

- Google Patents. (1996). Method for producing dimethylformamide dimethyl acetal.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Synthesis of (Methylthio)acetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (methylthio)acetaldehyde dimethyl acetal, a valuable intermediate in organic synthesis, particularly within the fragrance and flavor industries. Its role as a building block for sulfur-containing aroma compounds, which contribute to meaty and savory notes, underscores its industrial importance.[1] This document delves into the chemical principles, experimental procedures, and analytical characterization of this compound, offering a robust resource for professionals in chemical research and development.

Introduction: Chemical Identity and Properties

This compound, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a stable, protected form of the highly reactive (methylthio)acetaldehyde (methional). The acetal functional group masks the aldehyde, allowing for selective transformations at other parts of a molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40015-15-4 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅H₁₂O₂S | [2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 136.21 g/mol | [2][3][4][5][6][7][8][9][10] |

| Boiling Point | 59-60 °C at 13 mmHg | [2][4] |

| Density | 1.022 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.4528 | [2][4] |

| IUPAC Name | 1,1-dimethoxy-2-(methylthio)ethane | [3][9] |

The Synthetic Pathway: From Aldehyde to Acetal

The core of this synthesis is the acid-catalyzed acetalization of (methylthio)acetaldehyde, commonly known as methional. This reaction is a reversible process, and to drive the equilibrium towards the product, it is essential to remove the water formed during the reaction.

The Starting Material: (Methylthio)acetaldehyde (Methional)

Methional is a potent aroma compound naturally found in many foods and is a degradation product of the amino acid methionine.[11] Commercially, it is synthesized by the reaction of methanethiol with acrolein.[11]

Table 2: Properties of (Methylthio)acetaldehyde (Methional)

| Property | Value | Reference |

| CAS Number | 3268-49-3 | [12] |

| Molecular Formula | C₄H₈OS | [12] |

| Molecular Weight | 104.17 g/mol | [12] |

| Boiling Point | 165-166 °C | |

| Odor Profile | Powerful, onion, meat-like |

The Acetalization Reaction: Mechanism and Key Considerations

The formation of a dimethyl acetal from an aldehyde involves the reaction with two equivalents of methanol under acidic conditions. The reaction proceeds through a hemiacetal intermediate.

Reaction Scheme:

CH₃SCH₂CHO + 2 CH₃OH ⇌ CH₃SCH₂CH(OCH₃)₂ + H₂O (Methylthio)acetaldehyde + Methanol ⇌ this compound + Water

To ensure a high yield of the acetal, a dehydrating agent is crucial. Trimethyl orthoformate is an excellent choice as it reacts with the water produced to form methanol and methyl formate, effectively shifting the equilibrium to the right.

Diagram 1: Synthesis Pathway of this compound

Caption: Acid-catalyzed acetalization of methional.

Experimental Protocol: A Representative Synthesis

Materials and Reagents

-

(Methylthio)acetaldehyde (Methional)

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine (methylthio)acetaldehyde (1.0 eq), anhydrous methanol (5.0 eq), and trimethyl orthoformate (1.5 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature may need to be determined empirically, typically between 40-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~2.1 (s, 3H, -SCH₃), ~2.7 (d, 2H, -CH₂-), ~3.3 (s, 6H, -OCH₃), ~4.5 (t, 1H, -CH(O-)₂) |

| ¹³C NMR | δ (ppm): ~15 (-SCH₃), ~38 (-CH₂-), ~53 (-OCH₃), ~103 (-CH(O-)₂) |

| IR (cm⁻¹) | ~2950-2800 (C-H stretch), ~1120, 1070 (C-O stretch) |

| Mass Spec (m/z) | 136 (M⁺), fragments corresponding to the loss of -OCH₃, -CH₂SCH₃ |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Safety Considerations

-

(Methylthio)acetaldehyde (methional) has a very strong and persistent odor. All manipulations should be performed in a well-ventilated fume hood.

-

The reagents used, including methanol, trimethyl orthoformate, and acid catalysts, are flammable and corrosive. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn.

-

The final product is a flammable liquid.[2]

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the fundamental principles of acetal chemistry. By carefully controlling the reaction conditions and employing a suitable dehydrating agent, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and a practical experimental framework for the successful synthesis and characterization of this important chemical intermediate.

References

- This compound - MySkinRecipes. (URL: not available)

-

This compound | C5H12O2S | CID 638113 - PubChem. (URL: [Link])

-

METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE - Organic Syntheses Procedure. (URL: [Link])

- (placeholder for a potential future citable protocol)

-

Methional - Wikipedia. (URL: [Link])

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. EP0570719B1 - Process for producing acetaldehyde dimethylacetal - Google Patents [patents.google.com]

- 3. US6214172B1 - Preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]

- 4. JPH08277251A - Method for producing dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 5. US4158019A - Methylglyoxal dimethyl acetal production - Google Patents [patents.google.com]

- 6. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]

- 7. scbt.com [scbt.com]

- 8. labshake.com [labshake.com]

- 9. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 40015-15-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. iris.unive.it [iris.unive.it]

- 12. EP2450336A1 - Process for the production of pure methylal - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

(Methylthio)acetaldehyde dimethyl acetal CAS number lookup

An In-Depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS Number 40015-15-4, is a specialized organosulfur compound with significant utility as a synthetic intermediate.[1][2][3][4] Its structure uniquely combines a masked aldehyde in the form of a dimethyl acetal and a methylthio ether group. This configuration makes it a valuable precursor in the fields of flavor and fragrance chemistry, as well as a versatile building block for constructing more complex molecules in agrochemical and pharmaceutical research.[5] The acetal moiety serves as a stable protecting group for the highly reactive aldehyde, allowing for selective chemical transformations at other positions before its controlled deprotection. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established chemical principles, key applications, and essential safety protocols.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective application in a research setting. This compound is also known by several synonyms, including 1,1-Dimethoxy-2-(methylthio)ethane and 2,2-Dimethoxyethyl methyl sulfide.[2][6][7] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40015-15-4 | [1][2][3][4][8] |

| Molecular Formula | C₅H₁₂O₂S | [1][3][4] |

| Molecular Weight | 136.21 g/mol | [1][2][3][4] |

| Boiling Point | 59-60 °C @ 13 mmHg | [2][5] |

| Density | 1.022 g/mL @ 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4528 | [2] |

| Flash Point | -19 °C (-2.2 °F) (closed cup) | [2] |

| IUPAC Name | 1,1-dimethoxy-2-methylsulfanylethane | [1] |

Synthesis Pathway and Mechanistic Rationale

The most direct and industrially relevant synthesis of this compound involves a nucleophilic substitution reaction. The logical precursors for this synthesis are a haloacetaldehyde dimethyl acetal and a source of the methylthiolate nucleophile.

Conceptual Synthesis Workflow

The synthesis is conceptually a two-stage process. First, the highly reactive and volatile methyl mercaptan is converted to its more manageable and nucleophilic salt, sodium thiomethoxide. Second, this salt is reacted with chloroacetaldehyde dimethyl acetal to yield the final product via a Williamson ether synthesis-type reaction, but for a thioether.

Caption: Synthesis workflow for this compound.

Rationale for Reagent Selection

-

Chloroacetaldehyde Dimethyl Acetal: This is the preferred electrophile. The chlorine atom is a good leaving group for Sₙ2 reactions. The dimethyl acetal group is stable under the basic conditions of the reaction, effectively protecting the aldehyde functionality which would otherwise react with the nucleophile.

-

Methyl Mercaptan (Methanethiol): This is the source of the desired (methylthio) group. It is a gas at room temperature (B.P. 6 °C) and is highly toxic and malodorous.

-

Sodium Hydride (NaH) or Sodium Methoxide (NaOMe): A strong base is required to deprotonate the weakly acidic methyl mercaptan (pKa ~10.7) to form the potent thiolate nucleophile. Sodium hydride is an excellent choice as it results in the formation of hydrogen gas, which simply evolves from the reaction, driving the deprotonation to completion.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of this compound. All steps should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

-

Methyl Mercaptan (CH₃SH)

-

Chloroacetaldehyde dimethyl acetal (C₄H₉ClO₂)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet

-

Dry ice/acetone condenser

-

Standard glassware for workup and distillation

3.2. Step-by-Step Procedure

-

Preparation of Sodium Thiomethoxide:

-

Under an inert atmosphere (Nitrogen or Argon), charge a three-neck flask with sodium hydride (1.0 eq). Wash the NaH dispersion with anhydrous hexane to remove mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

-

Using a cold finger or a dry ice/acetone condenser, carefully condense methyl mercaptan gas (1.0 eq) into the reaction flask. The reaction is exothermic and will produce hydrogen gas. Ensure proper venting through a bubbler.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature until gas evolution ceases, indicating the complete formation of sodium thiomethoxide.

-

-

Nucleophilic Substitution:

-

Cool the freshly prepared sodium thiomethoxide solution back to 0 °C.

-

Add chloroacetaldehyde dimethyl acetal (1.0 eq) dropwise via a syringe or dropping funnel. A white precipitate of sodium chloride (NaCl) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation (lit. bp 59-60 °C @ 13 mmHg) to yield the pure product as a colorless liquid.[2][5]

-

Applications in Research and Development

The utility of this compound stems from its masked aldehyde functionality, which allows it to act as a stable synthetic equivalent of the unstable (methylthio)acetaldehyde.

Flavor and Fragrance Synthesis

This compound is a key intermediate in the flavor industry.[5] Gentle acidic hydrolysis of the acetal unmasks the aldehyde, yielding methional, a potent aroma compound responsible for the characteristic savory, meaty, and potato-like flavors.[5]

Caption: Application logic showing the compound as a stable precursor.

Intermediate for Complex Molecule Synthesis

In drug development and agrochemical research, the masked aldehyde can be carried through multiple synthetic steps that would be incompatible with a free aldehyde.[5] Once the core of a more complex molecule is assembled, the acetal can be hydrolyzed to reveal the aldehyde for subsequent transformations, such as reductive amination, Wittig reactions, or aldol condensations. This makes it a valuable building block for creating novel chemical entities.[5][9]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor (GHS H225).[2][6][10] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6][10][11]

-

Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[11] Use spark-proof tools and ground all equipment to prevent static discharge.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12] Keep away from heat, sparks, open flames, and other sources of ignition.[11]

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its primary value lies in the acetal moiety, which provides robust protection for a reactive aldehyde, enabling chemists to perform a wide range of transformations on other parts of a molecule. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the design and execution of advanced organic synthesis, from creating novel flavors to developing next-generation pharmaceuticals.

References

-

The Good Scents Company. methyl thioacetaldehyde dimethyl acetal. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. 1,1-Dimethoxy-2-(methylthio)ethane CAS#: 40015-15-4 [amp.chemicalbook.com]

- 2. 1,1-Dimethoxy-2-(methylthio)ethane, CasNo.40015-15-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,1-Dimethoxy-2-(methylthio)ethane | 40015-15-4 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. 1,1-Dimethoxy-2-(methylthio)ethane | CAS#:40015-15-4 | Chemsrc [chemsrc.com]

- 9. scbt.com [scbt.com]

- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 11. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 12. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Spectroscopic Analysis of (Methylthio)acetaldehyde Dimethyl Acetal: A Technical Guide for Researchers

Introduction

(Methylthio)acetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-(methylthio)ethane, is a sulfur-containing acetal that serves as a valuable building block in organic synthesis. Its unique combination of a thioether and a protected aldehyde functional group makes it a versatile precursor for the synthesis of various bioactive molecules and complex organic structures. A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, drug development, and materials science to ensure reaction monitoring, quality control, and structural elucidation.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Beyond a simple presentation of data, this guide delves into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering field-proven insights for both novice and experienced researchers.

Molecular Structure and Key Features

The structural formula of this compound is CH₃SCH₂CH(OCH₃)₂. The molecule possesses several key features that dictate its spectroscopic behavior:

-

Acetal Group: The CH(OCH₃)₂ moiety, which protects the aldehyde functionality.

-

Thioether Group: The CH₃S- group, also known as a methylthio group.

-

Methylene Bridge: The -CH₂- group connecting the thioether and acetal functionalities.

-

Methyl Groups: Two methoxy (-OCH₃) groups and one methylthio (-SCH₃) group.

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail in the following sections.

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals corresponding to the four unique proton environments.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 2.15 | Singlet (s) | 3H | CH₃-S |

| b | 2.70 | Doublet (d) | 2H | S-CH₂-CH |

| c | 3.35 | Singlet (s) | 6H | O-CH₃ |

| d | 4.50 | Triplet (t) | 1H | CH₂-CH(O)₂ |

Interpretation and Rationale

-

CH₃-S (a): The methyl protons attached to the sulfur atom are expected to appear as a singlet around 2.15 ppm. The singlet multiplicity is due to the absence of adjacent protons. The chemical shift is downfield from typical alkane methyl groups due to the deshielding effect of the electronegative sulfur atom.

-

S-CH₂-CH (b): The methylene protons are adjacent to the acetal methine proton, resulting in a doublet. Their chemical shift is predicted to be around 2.70 ppm, influenced by the adjacent sulfur and the acetal group.

-

O-CH₃ (c): The six protons of the two equivalent methoxy groups are expected to resonate as a sharp singlet at approximately 3.35 ppm. The strong deshielding effect of the oxygen atoms results in a significant downfield shift.

-

CH₂-CH(O)₂ (d): The acetal methine proton is coupled to the two adjacent methylene protons, leading to a triplet. This proton is doubly deshielded by the two oxygen atoms, causing it to appear at the most downfield position, predicted around 4.50 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five unique carbon environments.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 15.0 | CH₃-S |

| 2 | 38.0 | S-CH₂-CH |

| 3 | 53.0 | O-CH₃ |

| 4 | 103.0 | CH₂-CH(O)₂ |

Note: The two O-CH₃ carbons are chemically equivalent.

Interpretation and Rationale

-

CH₃-S (1): The methyl carbon attached to sulfur is the most upfield signal, predicted around 15.0 ppm.

-

S-CH₂-CH (2): The methylene carbon, influenced by both the sulfur and the acetal group, is expected to resonate at approximately 38.0 ppm.

-

O-CH₃ (3): The carbons of the two methoxy groups are equivalent and are deshielded by the attached oxygen atoms, appearing around 53.0 ppm.

-

CH₂-CH(O)₂ (4): The acetal carbon, bonded to two oxygen atoms, is the most deshielded carbon and is predicted to have a chemical shift of about 103.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. A conformational analysis of 1-methoxy-2-(methylthio)ethane has provided theoretical vibrational frequencies that are in good agreement with experimental matrix-isolation IR spectra.

Key IR Absorption Bands (Theoretical)

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 2990-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1470-1440 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1190-1070 | C-O stretch | Acetal |

| 700-600 | C-S stretch | Thioether |

Interpretation and Rationale

-

C-H Stretching: The region between 2990 and 2850 cm⁻¹ will show strong absorptions due to the stretching vibrations of the various sp³ C-H bonds in the methyl and methylene groups.

-

C-H Bending: The bending vibrations of the C-H bonds in the aliphatic groups will appear in the 1470-1440 cm⁻¹ region.

-

C-O Stretching: The most characteristic feature of an acetal is the strong and broad absorption band in the 1190-1070 cm⁻¹ region, corresponding to the C-O single bond stretching vibrations.

-

C-S Stretching: A weaker absorption band in the 700-600 cm⁻¹ region is expected for the C-S stretching vibration of the thioether group.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron ionization (EI) is a common technique for volatile compounds like this compound.

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation is likely to proceed through several key pathways:

-

Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z = 105. This is a very common fragmentation pathway for acetals.

-

Alpha-cleavage adjacent to the sulfur atom: Cleavage of the C-C bond between the methylene and acetal carbons could lead to the formation of a CH₃S-CH₂⁺ fragment at m/z = 61 and a CH(OCH₃)₂⁺ fragment at m/z = 75. The fragment at m/z = 75 is often a base peak for dimethyl acetals.

-

Cleavage of the C-S bond: This could lead to a CH₃SCH₂CH(OCH₃)₂ - CH₃ fragment at m/z = 121 or a CH₃S⁺ fragment at m/z = 47.

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a polar DB-WAX column) and an electron ionization (EI) source.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The temperature program of the GC should be optimized to achieve good separation of the analyte from any impurities. The mass spectrometer will acquire spectra continuously as the compound elutes from the GC column.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the target compound. The mass spectrum of this peak can then be examined to determine the molecular ion and the fragmentation pattern.

Conclusion

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. this compound. Wiley-VCH. [Link] (Note: Access to full spectra may require a subscription).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Kusaka, R., Inomata, K., & Suenobu, T. (2013). Conformational stabilities of 1-methoxy-2-(methylthio)ethane and relevant intramolecular CH⋯O interaction studied by matrix-isolation infrared spectroscopy and density functional calculations. Physical Chemistry Chemical Physics, 15(41), 18035-18042. [Link]

An In-depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal: Synthesis, Reactivity, and Safe Handling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (Methylthio)acetaldehyde dimethyl acetal (CAS No. 40015-15-4). Moving beyond a standard material safety data sheet, this document delves into the compound's synthetic utility, core reactivity principles, and the practical, safety-driven protocols required for its effective use in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named 1,1-dimethoxy-2-(methylthio)ethane, is a sulfur-containing organic compound that serves as a valuable intermediate in specialized chemical synthesis.[1] Its structure features a masked aldehyde in the form of a dimethyl acetal, which confers specific reactivity and stability advantages. This structural motif makes it a key building block, particularly in the synthesis of complex aroma compounds and potentially as a precursor in pharmaceutical and agrochemical development.[2]

The physical and chemical properties of this compound are critical for its handling, storage, and application in reactions. A summary of these key parameters is presented below.

| Property | Value | Source(s) |

| CAS Number | 40015-15-4 | |

| Molecular Formula | C₅H₁₂O₂S | [1] |

| Molecular Weight | 136.21 g/mol | [1] |

| IUPAC Name | 1,1-dimethoxy-2-(methylthio)ethane | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.022 g/mL at 25 °C | |

| Boiling Point | 59-60 °C at 13 mmHg | |

| Flash Point | -19 °C (-2.2 °F) - closed cup | |

| Refractive Index (n20/D) | 1.4528 |

The Synthetic Rationale: Acetal as a Protecting Group

A fundamental concept in multi-step organic synthesis is the use of protecting groups. These are chemical moieties that temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. The dimethyl acetal group in this compound serves precisely this purpose for the aldehyde functionality.

Aldehydes are highly reactive towards nucleophiles, bases, and both oxidizing and reducing agents. By converting the aldehyde to an acetal, its electrophilic character is neutralized.[5] The acetal is stable under basic, nucleophilic, and reductive conditions, allowing for a wide range of chemical modifications to be performed on other parts of a molecule containing this substructure.[6] The original aldehyde can then be regenerated, or "deprotected," under mild acidic conditions via hydrolysis.[5][6] This strategic masking and unmasking is a cornerstone of complex molecule construction.

Caption: Acetal protection workflow for aldehydes.

Laboratory Synthesis Protocol

While commercially available, this compound can be prepared in the laboratory via a nucleophilic substitution reaction. The following protocol is a representative method based on established chemical principles.

Reaction Scheme: Sodium thiomethoxide, generated in situ from methyl mercaptan and a base, displaces the chloride from chloroacetaldehyde dimethyl acetal.

Precursors:

-

Chloroacetaldehyde dimethyl acetal (CAS 97-97-2)

-

Methyl mercaptan (CAS 74-93-1) or Sodium thiomethoxide (CAS 5188-07-8)

-

Sodium hydroxide or Sodium methoxide (Base)

-

Methanol (Solvent)

Step-by-Step Methodology:

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

-

Base Preparation (if starting from Methyl Mercaptan): In the flask, dissolve sodium hydroxide pellets in anhydrous methanol under stirring. Cool the solution in an ice bath. Caution: This is an exothermic process.

-

Thiomethoxide Formation: Slowly bubble methyl mercaptan gas through the cooled methanolic base solution or add liquid methyl mercaptan via the dropping funnel. Alternatively, carefully add commercial sodium thiomethoxide to the methanol.

-

Nucleophilic Substitution: Once the thiomethoxide solution is prepared and homogeneous, add chloroacetaldehyde dimethyl acetal dropwise from the dropping funnel at a rate that maintains the internal temperature below 30 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous phase three times with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, colorless liquid.

-

Applications and Synthetic Potential

Fragrance and Flavor Industry

The primary documented application of this compound is as a precursor in the flavor and fragrance industry.[2] The thioether and masked aldehyde functionalities are key components for creating complex aroma profiles, particularly savory, meaty, or roasted notes that are highly sought after in food science.[2]

Potential in Medicinal Chemistry

While specific examples in marketed drugs are not prominent, the structural motif of a masked aldehyde is of high value to medicinal chemists. Analogous compounds, such as Aminoacetaldehyde Dimethyl Acetal, are critical intermediates in the synthesis of pharmaceuticals like the anti-parasitic drug praziquantel and the heart medication ivabradine.[4][7] This underscores the potential utility of this compound as a versatile two-carbon building block. The thioether provides an additional site for synthetic manipulation, such as oxidation to the corresponding sulfoxide or sulfone, which can be used to modulate a drug candidate's polarity, solubility, and metabolic stability.

Comprehensive Safety & Handling Protocol

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a highly flammable liquid and causes skin, eye, and respiratory irritation.

GHS Hazard Identification:

-

Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

The following workflow provides a self-validating system for the safe handling of this material.

Caption: A systematic workflow for safe laboratory handling.

First Aid Measures:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, seek medical attention.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons (O-CH₃), the methylthio protons (S-CH₃), the methylene protons (-CH₂-), and the methine proton (-CH-).

-

¹³C NMR: The carbon spectrum will show distinct peaks for each of the five unique carbon atoms in the molecule.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will lack a strong carbonyl (C=O) stretch around 1700 cm⁻¹, confirming the presence of the acetal. It will show strong C-O stretching bands characteristic of the acetal group.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight (136.21 g/mol ) via the mass spectrum.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Reactivity of Thioacetals in Organic Synthesis. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Ethane, 1,2-dimethoxy-: Human health tier II assessment. Australian Department of Health. [Link]

-

Wikipedia. Thioacetal. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

-

MySkinRecipes. This compound. [Link]

-

Baoran Chemical. What is amino acetaldehyde dimethyl acetal used for? [Link]

-

JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

SpectraBase. This compound. [Link]

-

ChemSrc. 1,1-Dimethoxy-2-(methylthio)ethane. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. baoranchemical.com [baoranchemical.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 7. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal: Synthesis, Reactivity, and Applications

(Methylthio)acetaldehyde dimethyl acetal , also known as 1,1-dimethoxy-2-(methylthio)ethane, is a versatile sulfur-containing organic compound that serves as a valuable intermediate in various chemical syntheses. Its unique structure, featuring both a protected aldehyde in the form of a dimethyl acetal and a nucleophilic methylthio group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 40015-15-4) is a colorless liquid with a molecular formula of C₅H₁₂O₂S and a molecular weight of 136.21 g/mol .[1][2][3] The presence of the acetal functional group masks the reactive aldehyde, rendering it stable to nucleophiles and bases, while the methylthio group introduces a site for various sulfur-centered reactions. This dual functionality makes it a strategic building block in multistep organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂S | [1] |

| Molecular Weight | 136.21 g/mol | [1] |

| CAS Number | 40015-15-4 | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 59-60 °C at 13 mmHg | [5] |

| Density | 1.022 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.4528 | [5] |

| Flash Point | -19 °C (-2.2 °F) - closed cup | [6] |

| Solubility | Soluble in alcohol; insoluble in water | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.[7][8][9][10][11] This approach involves the reaction of a suitable starting material containing a leaving group at the C2 position with a source of the methylthiolate anion.

A plausible and commonly employed synthetic route starts from chloroacetaldehyde dimethyl acetal and a methyl mercaptan source, such as sodium thiomethoxide.[5]

Experimental Protocol: Synthesis via Williamson Ether-Type Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Sodium thiomethoxide (or methyl mercaptan and a base like sodium hydride)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve chloroacetaldehyde dimethyl acetal in the chosen anhydrous solvent.

-

Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide portion-wise at room temperature. If using methyl mercaptan, first prepare the sodium salt in situ by reacting it with a strong base like sodium hydride in the same solvent. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

dot graph "Synthesis_of_Methylthioacetaldehyde_dimethyl_acetal" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} digraph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Integration |

| -SCH₃ | 2.1 | Singlet | 3H |

| -SCH₂- | 2.7 | Doublet | 2H |

| -CH(OCH₃)₂ | 4.5 | Triplet | 1H |

| -OCH₃ | 3.3 | Singlet | 6H |

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) (approx.) |

| -SCH₃ | 15 |

| -SCH₂- | 38 |

| -CH(OCH₃)₂ | 103 |

| -OCH₃ | 54 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns can be predicted based on the functional groups present. Common fragments would arise from the loss of a methoxy group (-OCH₃, M-31), the cleavage of the C-S bond, or rearrangements.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-O and C-S bonds.

| Bond | Wavenumber (cm⁻¹) (approx.) |

| C-H (alkane) | 2850-3000 |

| C-O (acetal) | 1050-1150 |

| C-S | 600-800 |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two primary functional groups: the acetal and the methylthio ether.

Acetal Group Chemistry

The dimethyl acetal serves as a protecting group for the acetaldehyde functionality. It is stable under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This allows for reactions to be carried out at other parts of the molecule without affecting the aldehyde.

dot graph "Acetal_Deprotection" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

} Caption: Acid-catalyzed deprotection of the acetal group.

Methylthio Group Chemistry

The sulfur atom in the methylthio group is nucleophilic and can react with various electrophiles. Furthermore, the adjacent methylene group can be deprotonated under strong basic conditions, such as with organolithium reagents, to form a stabilized carbanion. This nucleophilic center can then react with a wide range of electrophiles, allowing for carbon-carbon bond formation.[12][13][14]

dot graph "Sulfur_Reactivity" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} Caption: Reactivity of the α-carbon to the sulfur atom.

Pummerer Rearrangement

While this compound itself does not undergo a Pummerer rearrangement, its corresponding sulfoxide does. Oxidation of the sulfide to a sulfoxide, followed by treatment with an activating agent like acetic anhydride, can lead to the formation of an α-acyloxy thioether. This reaction is a powerful tool for the α-functionalization of sulfides.[15][16][17][18][19]

Applications

This compound is a valuable building block in several areas of chemical synthesis.

Flavor and Fragrance Industry

This compound is used as an intermediate in the synthesis of sulfur-containing aroma compounds.[20] The controlled release of the aldehyde functionality can lead to the formation of molecules with meaty, savory, or roasted notes, which are important in the food and fragrance industries. For example, it can be a precursor to methional, a key flavor component in many foods.[6]

Agrochemical Synthesis

The versatile reactivity of this compound makes it a potential intermediate in the synthesis of agrochemicals.[20] The introduction of the sulfur-containing fragment can be a key step in the construction of certain pesticides and herbicides. For instance, related compounds like 2-(methylthio)acetamide are used in the synthesis of carbamate insecticides.[21][22]

Drug Development and Medicinal Chemistry

While direct applications in the synthesis of currently marketed drugs are not widely documented, the structural motif of (methylthio)acetaldehyde is present in various bioactive molecules. The ability to introduce this fragment in a protected form makes this compound a potentially useful building block in the synthesis of complex pharmaceutical intermediates. The broader class of sulfur-containing compounds is of significant interest in medicinal chemistry due to the unique properties that sulfur imparts to molecules, including influencing their metabolic stability and binding interactions with biological targets.[23]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a unique combination of a protected aldehyde and a reactive sulfur moiety. Its utility in the synthesis of flavor and fragrance compounds is well-established, and its potential in agrochemical and pharmaceutical development continues to be an area of interest. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for chemists seeking to exploit its full potential in organic synthesis.

References

- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/p/methylthioacetaldehyde-dimethyl-acetal]

- Pummerer rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pummerer_rearrangement]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/638113]

- Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ResearchGate. [URL: https://www.researchgate.net/publication/320387532_Repurposing_the_Pummerer_Rearrangement_Determination_of_Methionine_Sulfoxides_in_Peptides]

- Williamson ether synthesis. Grokipedia. [URL: https://grokipedia.org/williamson-ether-synthesis/]

- Williamson Ether Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]

- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- This compound 97 40015-15-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/269700]

- Williamson Ether Synthesis. J&K Scientific LLC. [URL: https://jk-scientific.com/en/williamson-ether-synthesis-10-10020]

- Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733801/]

- N‐Methylthiomethylation of (8‐Aza)6‐Chloropurine with DMSO through the Pummerer Rearrangement. ResearchGate. [URL: https://www.researchgate.net/publication/328405096_N-Methylthiomethylation_of_8-Aza6-Chloropurine_with_DMSO_through_the_Pummerer_Rearrangement]

- 1,1-Dimethoxy-2-(methylthio)ethane. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3105469.htm]

- Modifying or enhancing a flavor of food and beverage products. Justia Patents. [URL: https://patents.justia.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/72017/1/Unit-13.pdf]

- This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. YouTube. [URL: https://www.youtube.

- Organolithium Reagents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sub-category/products/chemistry-biochemicals/chemical-synthesis/organolithium-reagents]

- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/methylthio-acetaldehyde-dimethyl-acetal-40015-15-4]

- (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL. CHEM-IS-TRY Inc. [URL: https://www.chem-is-try.com/product/m025/]

- Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5436-21-5_1HNMR.htm]

- 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1023]

- methyl thioacetaldehyde dimethyl acetal, 40015-15-4. The Good Scents Company. [URL: https://www.thegoodscentscompany.

- One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00121a]

- Reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents. ResearchGate. [URL: https://www.researchgate.net/publication/257014609_Reactions_of_organolithium-diazine_adducts_and_dihydrodiazines_with_electrophilic_reagents]

- A new approach to synthesis of the dimethyl dithioacetals of the arenecarbaldehydes. Research Trends. [URL: http://www.researchtrends.net/tia/abstract.asp?in=0&vn=14&tid=47&aid=4204&pub=2014&type=3]

- Organolithium Reactions (IOC 16). YouTube. [URL: https://www.youtube.

- Application Notes and Protocols: The Role of 2-(Methylthio)acetamide in Agrochemical Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/2-methylthio-acetamide-agrochemical-synthesis]

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [URL: https://www.youtube.

- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27911386/]

- Acetaldehyde as a Food Flavoring Substance: Aspects of Risk Assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26422891/]

- Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. ResearchGate. [URL: https://www.researchgate.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00263]

- Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14643503/]

- Organolithium reagents – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/organolithium-reagents-tfrt0000301]

- 1,1-Dimethoxy-2-(methylthio)ethane CAS NO.40015-15-4. KAISA GROUP INC. [URL: https://www.chemsell.com/cas/40015-15-4.html]

- Mass Spectrometry Fragmentation Part 1. YouTube. [URL: https://www.youtube.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.org/oc/data/nmr-spectroscopy-13c-nmr-chemical-shifts/]

- JPH08277251A - Method for producing dimethylformamide dimethyl acetal. Google Patents. [URL: https://patents.google.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [URL: https://www.mdpi.com/2227-9717/11/9/2693]

- Efficient synthesis of chloromethylthiocyanate for use in fungicide production. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. This compound | C5H12O2S | CID 638113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (METHYLTHIO) ACETALDEHYDEDIMETHYL ACETAL – CHEM-IS-TRY Inc [chem-is-try.com]

- 4. methyl thioacetaldehyde dimethyl acetal, 40015-15-4 [thegoodscentscompany.com]

- 5. 1,1-Dimethoxy-2-(methylthio)ethane | 40015-15-4 [chemicalbook.com]

- 6. Methional - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. This compound [myskinrecipes.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (Methylthio)acetaldehyde Dimethyl Acetal: Properties, Reactivity, and Applications

Introduction

(Methylthio)acetaldehyde dimethyl acetal, also known by its IUPAC name 1,1-dimethoxy-2-(methylthio)ethane, is a sulfur-containing organic compound with significant utility as a synthetic intermediate.[1] Its molecular architecture, featuring a protected aldehyde in the form of a dimethyl acetal and a thioether moiety, offers a unique combination of stability and latent reactivity. This guide provides a comprehensive technical overview of its physical and chemical characteristics, discusses its reactivity profile, outlines its applications in various fields, and presents standardized protocols for its analysis and handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Core Molecular and Physical Characteristics

The compound's structure is fundamental to its behavior. The acetal group serves as a stable protecting group for the otherwise reactive aldehyde, while the methylthio group introduces a nucleophilic sulfur atom, influencing the molecule's overall properties and potential for further functionalization.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

C1 [label="C", pos="0,0!"];

H1a [label="H", pos="-0.5,-0.866!"];

H1b [label="H", pos="0.5,-0.866!"];

C2 [label="C", pos="0,1!"];

H2 [label="H", pos="-0.866,1.5!"];

O1 [label="O", pos="0.866,1.5!"];

C3 [label="C", pos="1.732,1!"];

H3a [label="H", pos="2.232,1.866!"];

H3b [label="H", pos="1.232,0.134!"];

H3c [label="H", pos="2.598,0.5!"];

O2 [label="O", pos="-0.866,2.5!"];

C4 [label="C", pos="-1.732,2!"];

H4a [label="H", pos="-2.232,2.866!"];

H4b [label="H", pos="-1.232,1.134!"];

H4c [label="H", pos="-2.598,1.5!"];

S [label="S", pos="0,2!"];

// Define edges for bonds

C1 -- H1a;

C1 -- H1b;

C1 -- C2;

C2 -- H2;

C2 -- O1;

C2 -- O2;

O1 -- C3;

C3 -- H3a;

C3 -- H3b;

C3 -- H3c;

O2 -- C4;

C4 -- H4a;

C4 -- H4b;

C4 -- H4c;

C1 -- S;

S -- C_S [label="C", pos="0,3!"];

C_S -- H_Sa [label="H", pos="-0.5,3.866!"];

C_S -- H_Sb [label="H", pos="0.5,3.866!"];

C_S -- H_Sc [label="H", pos="0,4!"];

}

Caption: Acid-catalyzed hydrolysis (deprotection) of the acetal.

The Thioether Group: A Site for Oxidation

The sulfur atom in the methylthio group is a nucleophilic center and is susceptible to oxidation. Treatment with common oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone. The choice of oxidant and reaction conditions determines the final oxidation state. This functionality provides a handle for further synthetic modifications, such as in the synthesis of sulfoxide-containing compounds which are prevalent in medicinal chemistry.

Overall Stability and Storage

Given its chemical nature, this compound should be stored under conditions that prevent acid-catalyzed hydrolysis and oxidation. Recommended storage is at room temperature in a tightly sealed, dry container.[2] Its low flash point also necessitates storage away from ignition sources.[3]